molecular formula C7H18N2 B3272602 N,N'-dimethylpentane-1,5-diamine CAS No. 56992-95-1

N,N'-dimethylpentane-1,5-diamine

Cat. No.: B3272602
CAS No.: 56992-95-1
M. Wt: 130.23 g/mol
InChI Key: BESLVGXJZXNIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dimethylpentane-1,5-diamine: is an organic compound with the molecular formula C7H18N2. It is also known as 5-(dimethylamino)pentylamine. This compound is a diamine, meaning it contains two amine groups, and it is characterized by the presence of two methyl groups attached to the nitrogen atoms. It is a colorless to pale yellow liquid that is soluble in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N,N’-dimethylpentane-1,5-diamine often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-dimethylpentane-1,5-diamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of covalent bonds with electrophilic centers in target molecules. The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: N,N’-dimethylpentane-1,5-diamine is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atoms. This structure imparts distinct chemical reactivity and physical properties, making it suitable for specific applications in synthesis and industrial processes .

Properties

IUPAC Name

N,N'-dimethylpentane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-8-6-4-3-5-7-9-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESLVGXJZXNIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299518
Record name N1,N5-Dimethyl-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56992-95-1
Record name N1,N5-Dimethyl-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56992-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N5-Dimethyl-1,5-pentanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-dimethylpentane-1,5-diamine
Reactant of Route 2
Reactant of Route 2
N,N'-dimethylpentane-1,5-diamine
Reactant of Route 3
Reactant of Route 3
N,N'-dimethylpentane-1,5-diamine
Reactant of Route 4
Reactant of Route 4
N,N'-dimethylpentane-1,5-diamine
Reactant of Route 5
Reactant of Route 5
N,N'-dimethylpentane-1,5-diamine
Reactant of Route 6
N,N'-dimethylpentane-1,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.